N-[(2E)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
Description
N-[(2E)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The molecule incorporates a 3-bromophenyl substituent at position 3 and a 2-methoxyacetamide group at the imine nitrogen. This compound is structurally analogous to sulfonamide-based heterocycles, which are often explored for pharmaceutical applications due to their bioisosteric properties .
Properties
Molecular Formula |
C14H15BrN2O4S2 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide |
InChI |
InChI=1S/C14H15BrN2O4S2/c1-21-6-13(18)16-14-17(10-4-2-3-9(15)5-10)11-7-23(19,20)8-12(11)22-14/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
GZVCXLPGRKDZGE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2E)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl group or the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
N-[(2E)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialized materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The target compound shares a tetrahydrothieno[3,4-d][1,3]thiazole scaffold with derivatives such as N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide (). Key differences include:
- Substituent Position : The 3-bromophenyl group in the target compound vs. the 4-fluorobenzyl group in the analog. Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter π-π stacking interactions in biological targets.
Physicochemical Properties
The absence of a 4-methoxyphenyl group may reduce metabolic stability due to decreased steric hindrance .
Hydrogen-Bonding and Crystallinity
highlights the role of hydrogen bonding (e.g., N–H···S and O–H···S interactions) in stabilizing crystal structures of triazole-thione derivatives. The target compound’s amide and sulfone groups may form analogous interactions, but the bromine atom’s steric bulk could disrupt packing efficiency compared to smaller halogens like chlorine .
Research Findings and Implications
- Thermodynamic Stability: The 5,5-dioxide group likely enhances thermal stability compared to non-oxidized thiazole analogs, as seen in sulfonamide-based heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
